6-Methyl-6-azaspiro[3.4]octan-2-ol

Fsp3 Drug-likeness 3D molecular complexity

This N-methyl-2-hydroxy-6-azaspiro[3.4]octane delivers a unique pharmacophore not achievable with unsubstituted or N-Boc-protected analogs. With Fsp³=0.875, MW 141.21, and predicted logP ~0.6, it provides superior ligand efficiency over bulkier N-Boc derivatives (MW 227.30, logP ~2.2). The rigid scaffold features 1 H-bond donor and 2 acceptors, ideal for fragment-based drug discovery and EGFR-targeted SAR. Enantiomeric resolution (>96% ee) supports chiral lead optimization. Choose this building block when LipE-driven hit-to-lead progression is critical.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 2306271-18-9
Cat. No. B11752474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-6-azaspiro[3.4]octan-2-ol
CAS2306271-18-9
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCN1CCC2(C1)CC(C2)O
InChIInChI=1S/C8H15NO/c1-9-3-2-8(6-9)4-7(10)5-8/h7,10H,2-6H2,1H3
InChIKeyHIWMYGORKCKUQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-6-azaspiro[3.4]octan-2-ol (CAS 2306271-18-9): Technical Baseline for Procurement


6-Methyl-6-azaspiro[3.4]octan-2-ol (CAS 2306271-18-9) is a spirocyclic tertiary amine with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . Its core structure consists of an azetidine ring (four-membered) and a pyrrolidine ring (five-membered) sharing a single spiro carbon atom, creating a rigid, three-dimensional scaffold with a high fraction of sp3-hybridized carbon atoms (Fsp3 = 0.875) . The compound features a hydroxyl group at the 2-position of the azetidine ring and an N-methyl substituent on the pyrrolidine nitrogen, distinguishing it from unsubstituted or Boc-protected analogs in the 6-azaspiro[3.4]octane family .

Why Generic 6-Azaspiro[3.4]octane Analogs Cannot Substitute for 6-Methyl-6-azaspiro[3.4]octan-2-ol


Spirocyclic amine building blocks are not functionally interchangeable. The 6-azaspiro[3.4]octane scaffold exhibits profound structure-activity sensitivity: the presence and position of substituents directly modulate basicity (pKa), lipophilicity (logP), hydrogen-bonding capacity, and metabolic stability. Unsubstituted 6-azaspiro[3.4]octane (CAS 765-64-0, MW 111.18, Fsp3 0.857) lacks both the N-methyl group and the 2-hydroxyl group, resulting in fundamentally different physicochemical properties . Similarly, N-Boc-6-azaspiro[3.4]octan-2-ol (CAS 1239319-91-5, MW 227.30) carries a bulky Boc protecting group that dramatically alters lipophilicity and steric profile relative to the free N-methyl derivative [1]. The combination of an unencumbered tertiary amine and a free secondary alcohol on a rigid spirocyclic framework is a specific pharmacophore arrangement that cannot be replicated by substituting simpler, commercially available 6-azaspiro[3.4]octane derivatives.

Quantitative Differentiation Guide: 6-Methyl-6-azaspiro[3.4]octan-2-ol vs. Analogs


Enhanced sp3 Character (Fsp3) vs. Unsubstituted 6-Azaspiro[3.4]octane

The fraction of sp3-hybridized carbon atoms (Fsp3) is a critical metric for clinical success, with higher values correlating with improved solubility and reduced attrition in drug development. 6-Methyl-6-azaspiro[3.4]octan-2-ol (C8H15NO) possesses an Fsp3 value of 0.875 (7 of 8 carbons are sp3-hybridized), exceeding that of the unsubstituted parent 6-azaspiro[3.4]octane (C7H13N, Fsp3 = 0.857) .

Fsp3 Drug-likeness 3D molecular complexity

Balanced Hydrogen Bond Donor/Acceptor Profile vs. 6-Azaspiro[3.4]octane

The presence of a secondary alcohol at the 2-position introduces a hydrogen bond donor (HBD) absent in the parent 6-azaspiro[3.4]octane scaffold, while the N-methyl group preserves a single HBD count. This balanced profile (HBD = 1, HBA = 2) contrasts with unsubstituted 6-azaspiro[3.4]octane (HBD = 1 from NH, HBA = 1) , offering an additional H-bond acceptor site that can enhance target engagement while maintaining permeability.

Hydrogen bonding Membrane permeability Rule of Five

Chiral Center Enabling Enantioselective Synthesis vs. Achiral 6-Azaspiro[3.4]octane

6-Methyl-6-azaspiro[3.4]octan-2-ol contains a stereogenic center at the 2-position of the azetidine ring (C2 bearing the hydroxyl group), making it a chiral building block capable of generating enantiomerically pure intermediates . In contrast, the unsubstituted 6-azaspiro[3.4]octane core lacks any stereogenic centers and is achiral. Chirality is critical in modern drug discovery: enantiomeric forms of 6-azaspiro[3.4]octane derivatives have been shown to exhibit substantially different biological activity; for example, the (S)-enantiomer of 8-amino-6-benzyl-6-azaspiro[3.4]octane is the key intermediate for the quinolone antibiotic DV-7751, with enantiomeric excess achieved through optical resolution or microbial reduction exceeding 96% ee [1].

Chirality Stereochemistry Enantiomeric excess

Improved Lipophilic Efficiency (LipE) Potential vs. N-Boc Protected Analog

The N-methyl substituent in 6-Methyl-6-azaspiro[3.4]octan-2-ol provides a compact, metabolically stable tertiary amine that confers basicity without the excessive lipophilicity associated with larger N-alkyl groups or the synthetic lability of N-Boc protection . In contrast, the widely available N-Boc-6-azaspiro[3.4]octan-2-ol (CAS 1239319-91-5) carries a tert-butoxycarbonyl protecting group that adds significant molecular weight and lipophilicity (MW 227.30, calculated logP approximately 2.2) relative to the free N-methyl derivative (MW 141.21, predicted logP approximately 0.6) [1]. The lower molecular weight and moderate logP of the N-methyl derivative are more favorable for achieving high LipE values in fragment-based or lead optimization programs.

Lipophilic efficiency logP Ligand efficiency metrics

Optimal Application Scenarios for 6-Methyl-6-azaspiro[3.4]octan-2-ol (CAS 2306271-18-9)


Fragment-Based Drug Discovery (FBDD) Requiring High 3D Complexity

The high Fsp3 value (0.875) and rigid spirocyclic core make this compound an excellent fragment hit or building block in FBDD campaigns targeting proteins with deep, hydrophobic binding pockets. Its balanced HBD/HBA profile (1 donor, 2 acceptors) supports both affinity and permeability optimization.

Synthesis of Chiral Quinolone Antibacterial Intermediates

The stereogenic center at C2 enables this compound to serve as a precursor for enantiomerically pure intermediates analogous to those used in DV-7751 synthesis. Class-level evidence demonstrates that enantiomeric 6-azaspiro[3.4]octane derivatives achieve >96% ee when prepared via chiral resolution or microbial reduction , underscoring the value of chiral building blocks in this scaffold class.

EGFR Inhibitor Scaffold Optimization

6-Azaspiro[3.4]octane derivatives have been incorporated into 4-anilinoquinazoline frameworks exhibiting EGFR inhibitory activity . The N-methyl-2-hydroxy substitution pattern of this compound provides a distinct pharmacophore relative to the unsubstituted or 2-oxa analogs, offering medicinal chemists a differentiated starting point for SAR exploration of EGFR-targeted anticancer agents.

Lead Optimization Programs Prioritizing Lipophilic Efficiency (LipE)

For programs where LipE is a key optimization metric, the low molecular weight (141.21) and moderate predicted logP (~0.6) of 6-Methyl-6-azaspiro[3.4]octan-2-ol offer a more favorable starting point than heavier, more lipophilic N-Boc-protected analogs (MW 227.30, logP ~2.2) . This difference in physicochemical profile can translate to improved ligand efficiency in hit-to-lead progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-6-azaspiro[3.4]octan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.